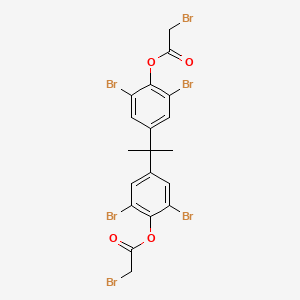
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) is a brominated organic compound known for its flame-retardant properties. It is commonly used in various industrial applications, particularly in the production of flame-retardant materials. The compound’s structure consists of a central isopropylidene group flanked by two dibromophenyl groups, each of which is further substituted with bromoacetate groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) typically involves the bromination of bisphenol A followed by esterification with bromoacetic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The esterification step requires an acid catalyst, such as sulfuric acid, to promote the formation of the bromoacetate ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine and bromoacetic acid to a solution of bisphenol A under carefully monitored temperature and pressure conditions. The final product is purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction Reactions: The bromoacetate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of phenolic derivatives with different substituents.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols from bromoacetate groups.
科学的研究の応用
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of plastics and resins.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction materials.
作用機序
The flame-retardant properties of (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular targets include the free radicals formed during combustion, and its pathways involve the formation of stable, non-combustible products.
類似化合物との比較
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with a similar structure but lacking the bromoacetate groups.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications.
Decabromodiphenyl ether: A brominated flame retardant with a different structural framework but similar flame-retardant properties.
Uniqueness
(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) is unique due to the presence of bromoacetate groups, which enhance its flame-retardant properties and provide additional reactivity for further chemical modifications. This makes it a versatile compound for various industrial and research applications.
特性
CAS番号 |
83929-73-1 |
|---|---|
分子式 |
C19H14Br6O4 |
分子量 |
785.7 g/mol |
IUPAC名 |
[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-bromoacetyl)oxyphenyl]propan-2-yl]phenyl] 2-bromoacetate |
InChI |
InChI=1S/C19H14Br6O4/c1-19(2,9-3-11(22)17(12(23)4-9)28-15(26)7-20)10-5-13(24)18(14(25)6-10)29-16(27)8-21/h3-6H,7-8H2,1-2H3 |
InChIキー |
MKDRJCMFJFRUQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)CBr)Br)C2=CC(=C(C(=C2)Br)OC(=O)CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















